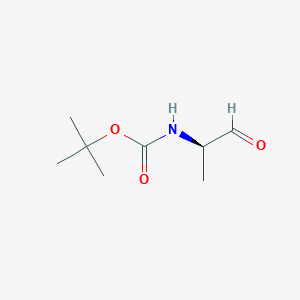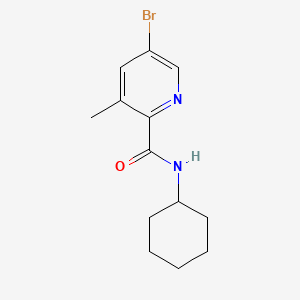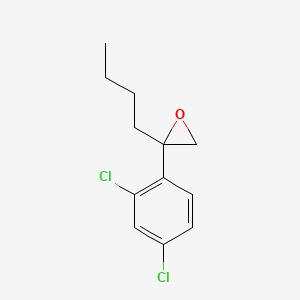
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-”, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C12H14Cl2O . It is an impurity of Hexaconazole, a fungicide of the triazole class .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact mass is 244.04200 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.14500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Ring Expansion Reactions
Oxiranes, including 2-Butyl-2-(2,4-dichlorophenyl)oxirane, can be used in ring-expansion reactions . These reactions are a key part of many synthetic processes in chemistry, allowing for the creation of larger, more complex molecules from smaller ones .
Cascade Reactions
Oxiranes can also be used in cascade reactions . These are sequences of reactions where the product of one reaction becomes the reactant for the next. This allows for the efficient synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary target of 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is fungi . It is an impurity of Hexaconazole, a fungicide of the triazole class . Hexaconazole is commonly used in the control of a variety of fungal diseases in plants .
Mode of Action
It is known that it is used as an impurity in hexaconazole, which is a triazole-based fungicide . Triazole fungicides work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, these fungicides disrupt the integrity of the fungal cell membrane, leading to the death of the fungus.
Biochemical Pathways
The biochemical pathway primarily affected by 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to a disruption in the production of fungal cell membranes . This results in the death of the fungus and the control of fungal diseases.
Pharmacokinetics
As an impurity in hexaconazole, its bioavailability may be influenced by the pharmacokinetic properties of hexaconazole .
Result of Action
The primary result of the action of 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is the control of fungal diseases in plants . By disrupting the integrity of the fungal cell membrane, it leads to the death of the fungus, thereby controlling the spread of the disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butyl-2-(2,4-dichlorophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUYQOPWLYDBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455876 |
Source


|
| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |
CAS RN |
88374-07-6 |
Source


|
| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
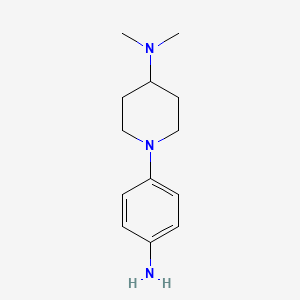
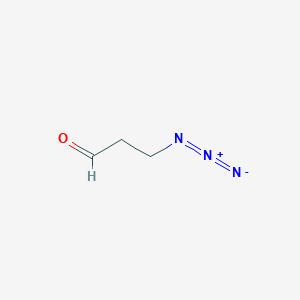
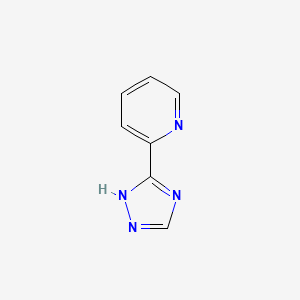
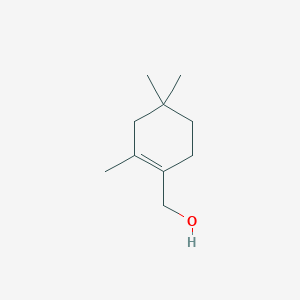


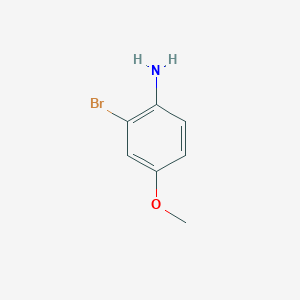

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
